2-Iodophenyl chloroformate
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Overview
Description
2-Iodophenyl chloroformate is an organic compound with the molecular formula C7H4ClIO2. It is a chloroformate ester, characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a chloroformate group. This compound is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodophenyl chloroformate typically involves the reaction of 2-iodophenol with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic gas. The general reaction scheme is as follows:
2-Iodophenol+Phosgene→2-Iodophenyl chloroformate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Iodophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the HCl byproduct.
Alcohols: For carbonate ester formation, reactions are carried out under anhydrous conditions to prevent hydrolysis.
Carboxylic Acids: For mixed anhydride formation, reactions are performed in the presence of a base to neutralize the HCl.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
2-Iodophenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of carbamates and carbonates.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
2-Iodophenyl chloroformate can be compared with other chloroformate esters, such as:
- Phenyl chloroformate
- Methyl chloroformate
- Benzyl chloroformate
Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity and properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where the iodine atom can participate in further reactions or influence the reactivity of the compound.
Comparison with Similar Compounds
- Phenyl chloroformate: Lacks the iodine atom, making it less reactive in certain contexts.
- Methyl chloroformate: Smaller and more volatile, used in different synthetic applications.
- Benzyl chloroformate: Used for introducing the Cbz protecting group in peptide synthesis.
Properties
Molecular Formula |
C7H4ClIO2 |
---|---|
Molecular Weight |
282.46 g/mol |
IUPAC Name |
(2-iodophenyl) carbonochloridate |
InChI |
InChI=1S/C7H4ClIO2/c8-7(10)11-6-4-2-1-3-5(6)9/h1-4H |
InChI Key |
OYOJALUNABSLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)Cl)I |
Origin of Product |
United States |
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